3-Pyridin-3-ylbenzaldehyde;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Pyridin-3-ylbenzaldehyde hydrochloride often involves multi-step chemical reactions that include the formation of complex intermediates. For instance, the synthesis of 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone and its rhenium(I) complexes highlights the intricacies of synthesizing pyridine-containing ligands and their metal complexes, which share structural similarities with 3-Pyridin-3-ylbenzaldehyde hydrochloride (Barbazán et al., 2008). Another example includes the mild regiospecific synthesis of 1-alkoxy-isochromenes catalyzed by silver(I) complexes, demonstrating the versatility of pyridine derivatives in catalysis (Dell'Acqua et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Pyridin-3-ylbenzaldehyde hydrochloride often reveals interesting features like coplanarity of aromatic rings and the formation of chelate rings through coordination to metal centers. This is evident in the structure of the 2-hydroxybenzaldehyde hydrazone ligand and its rhenium(I) complexes, where the aromatic rings are almost coplanar, and the rhenium center is coordinated through pyridine and hydrazinic nitrogen atoms (Barbazán et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives are characterized by their regioselectivity, efficiency, and the formation of novel structures. The synthesis of 3,6-di(pyridin-2-yl)pyridazines under microwave-assisted conditions is a prime example, showcasing the reactivity of pyridine derivatives in cycloaddition reactions to form metal-coordinating complexes (Hoogenboom et al., 2006).
Scientific Research Applications
Synthesis and Characterization of Complexes
The study by Barbazán et al. (2008) focuses on the synthesis and characterization of 2‐hydroxybenzaldehyde [(1E)‐1‐pyridin‐2-ylethylidene]hydrazone (HL2) ligand and its rhenium(I) complexes. These complexes exhibit interesting photophysical properties due to their planar ligand structures and the formation of a five-membered chelate ring upon metal coordination. The research emphasizes the importance of intramolecular hydrogen bonding and the photophysical behavior of these complexes, suggesting potential applications in materials science and photonic devices (Barbazán et al., 2008).
Catalysis
Dell’Acqua et al. (2014) report a mild regiospecific synthesis of 1-alkoxy-isochromenes catalyzed by a silver(I) complex featuring a pyridine-containing ligand. This approach highlights the use of pyridine ligands in catalysis, showcasing absolute regioselectivity, mild reaction conditions, and high yields. The work contributes to the development of efficient catalytic systems for organic synthesis, demonstrating the utility of pyridine derivatives in facilitating complex reactions (Dell’Acqua et al., 2014).
Fluorescent pH Sensors
Saha et al. (2011) describe the development of a new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), acting as a highly selective fluorescent pH sensor. This study showcases the potential of pyridine-based compounds in analytical chemistry, particularly for pH measurement within biological systems. The probe's significant fluorescence intensity change across a specific pH range offers valuable insights for biological and chemical sensor design (Saha et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-pyridin-3-ylbenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12;/h1-9H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJRDCBLTYBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)benzaldehyde hydrochloride |
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